

comparative environmental impact assessment of 2,3,6-TBA and dicamba

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,6-Trichlorobenzoic acid*

Cat. No.: *B165525*

[Get Quote](#)

Comparative Environmental Impact Assessment: 2,3,6-TBA and Dicamba

A detailed comparison of the environmental impacts of the herbicides **2,3,6-trichlorobenzoic acid** (2,3,6-TBA) and dicamba reveals significant differences in their persistence, toxicity, and overall environmental fate. While both are synthetic auxin herbicides used for broadleaf weed control, their distinct chemical properties lead to different environmental risk profiles. Dicamba has been more extensively studied and is currently in wide use, whereas 2,3,6-TBA is an older herbicide that has been canceled for use in the United States and is not approved for use within the European Union.[1][2]

Physicochemical Properties

The fundamental chemical and physical properties of a pesticide are strong determinants of its environmental behavior. 2,3,6-TBA and dicamba differ in aspects such as water solubility and vapor pressure, which influence their mobility and potential for off-target movement.

Property	2,3,6-TBA	Dicamba	References
Molar Mass	225.45 g/mol	221.03 g/mol	[1][3]
Water Solubility	7,700 mg/L (at 20°C)	"low" to 6,500 mg/L (at 25°C)	[3][4][5]
Vapor Pressure	0.00055 mmHg (at 25°C)	1.67 mPa (at 20°C)	[1][6]
Melting Point	124.5 - 127°C	114 - 116°C	[1][3][4]

Environmental Fate

The environmental fate of a herbicide describes its persistence and movement in soil, water, and air. Dicamba is known for its high mobility in soil and potential to contaminate groundwater, although its half-life is relatively short.[7][8] Information on the environmental persistence of 2,3,6-TBA is less comprehensive, but it is known to be highly soluble in water, suggesting a potential for mobility.[9]

Parameter	2,3,6-TBA	Dicamba	References
Soil Half-Life (DT50)	Data not widely available	1 to 6 weeks (typically 2 weeks)	[10][11]
Aquatic Half-Life	Data not widely available	< 7 days	[5][12]
Mobility in Soil	Expected to be mobile due to high water solubility	High mobility, potential to leach	[7][8][9][11]
Volatility	Considered volatile	Prone to vapor losses, especially in warm weather; newer formulations have lower volatility	[6][9][13]

Ecotoxicity

Ecotoxicity data reveals the potential harm of these herbicides to non-target organisms.

Dicamba generally shows low to moderate toxicity to wildlife, with its primary ecological risk being the damage to non-target terrestrial plants through spray drift.[\[4\]](#) Limited data for 2,3,6-TBA suggests moderate toxicity to several organisms.[\[9\]](#)

Mammalian Toxicity

Species	2,3,6-TBA	Dicamba	References
Rat (Oral LD50)	Moderately toxic (specific value not cited)	757 mg/kg	[4] [11]

| Rat (Dermal LD50) | Data not available | >2,000 mg/kg |[\[4\]](#) |

Avian Toxicity

Species	2,3,6-TBA	Dicamba	References
General	Moderately toxic	Slightly to moderately toxic (acid form); practically non-toxic (salt forms)	[9] [14] [15]
Mallard Duck (LD50)	Data not available	2,009 mg/kg	[10]

| Bobwhite Quail (LC50, 8-day dietary) | Data not available | >10,000 mg/kg |[\[10\]](#) |

Aquatic Toxicity

Species	2,3,6-TBA	Dicamba	References
Fish (General)	Moderately toxic	Slightly to practically non-toxic	[9][10][14][15]
Fish (96-hr LC50)	Data not available	>50 mg/L (Cutthroat trout) to 642 mg ae/L (Bluegill sunfish)	[14]

| Aquatic Invertebrates | Data not available | Practically non-toxic | [4][10] |

Non-Target Plant Toxicity

Organism	2,3,6-TBA	Dicamba	References
----------	-----------	---------	------------

| Terrestrial Plants | Effective as a post-emergence herbicide | Highly toxic to broadleaf plants; significant risk from drift and volatilization | [9][13][16][17] |

Methodologies and Protocols

The data presented is derived from standardized ecotoxicological and environmental fate studies. Key experimental protocols are summarized below.

Soil Half-Life Determination (Aerobic)

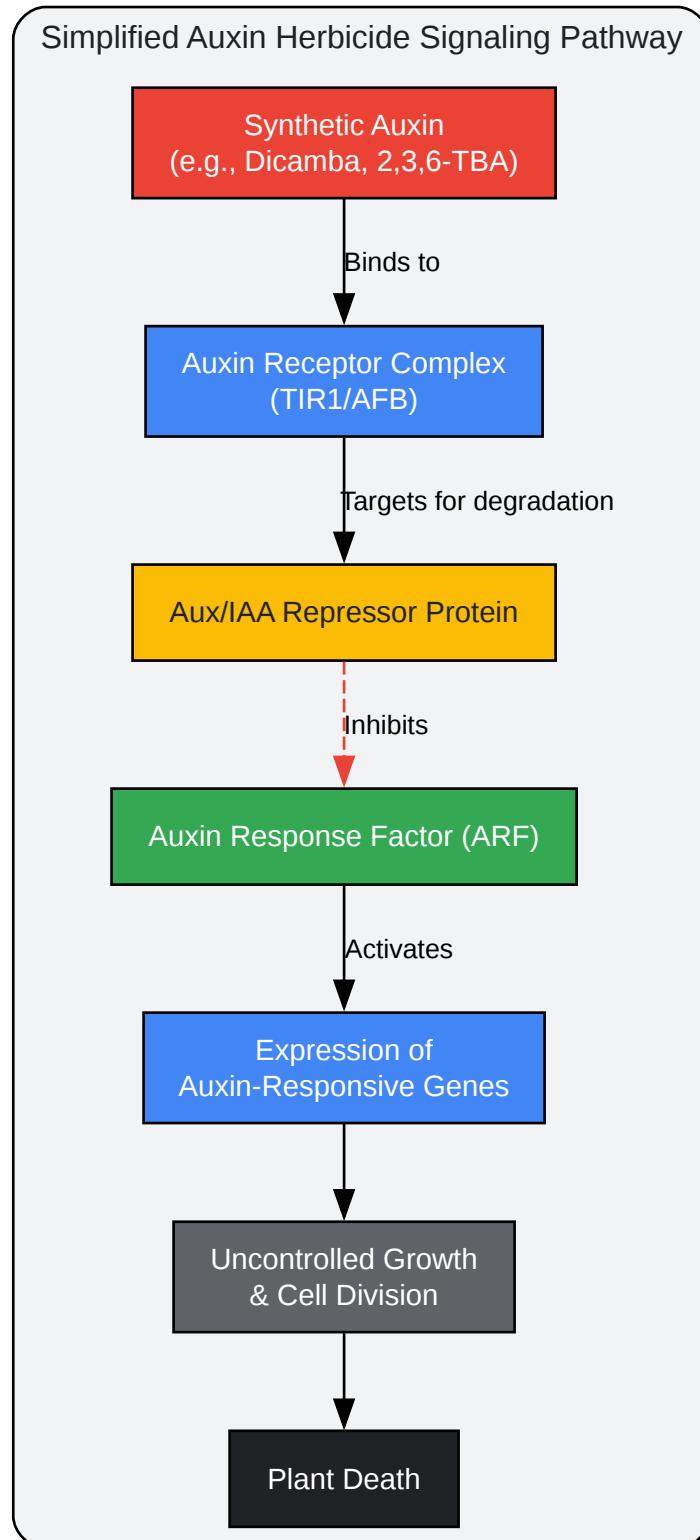
A common method for determining the aerobic soil half-life of a pesticide follows OECD Guideline 307.

- Soil Collection and Preparation: Collect fresh soil from a location with no prior pesticide use. Sieve the soil and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
- Test Substance Application: Apply the radiolabeled test substance (e.g., ¹⁴C-labeled dicamba) to the soil samples.

- Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) with continuous aeration to maintain aerobic conditions.
- Sampling and Analysis: At regular intervals, take soil sub-samples and extract the pesticide and its degradation products. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to quantify the parent compound and metabolites.
- Data Analysis: Plot the concentration of the parent compound against time. The time taken for the concentration to decrease by 50% (DT50) is calculated using appropriate kinetic models (e.g., first-order kinetics).

Acute Oral Toxicity (LD50) in Rats

The acute oral toxicity is typically determined using a protocol similar to OECD Guideline 423 (Acute Toxic Class Method).


- Animal Selection: Use healthy, young adult rats of a single strain, fasted overnight before dosing.
- Dose Administration: Administer the test substance by oral gavage at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- Observation: Observe the animals for mortality and clinical signs of toxicity shortly after dosing and then periodically for 14 days. Record body weight changes.
- Step-wise Dosing: The procedure is sequential. If an animal survives, a higher dose is given to another animal. If it dies, a lower dose is used. This continues until the dose that causes mortality in approximately 50% of the animals can be determined or the highest dose level shows no mortality.
- Pathology: Perform a gross necropsy on all animals at the end of the observation period.

Visualizations

Experimental Workflow: Environmental Risk Assessment

The following diagram illustrates a generalized workflow for assessing the environmental risk of a chemical substance, applicable to both 2,3,6-TBA and dicamba.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,6-Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Dicamba - Wikipedia [en.wikipedia.org]
- 5. ccme.ca [ccme.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dicamba herbicide and it's effects, Nexles [nexles.com]
- 9. 2,3,6-TBA (Ref: HC 1281) [sitem.herts.ac.uk]
- 10. wsdot.wa.gov [wsdot.wa.gov]
- 11. Dicamba [bionity.com]
- 12. Environmental fate and effects of dicamba: a Canadian perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Science & Health Experts Say: Harmful Weedkiller – Dicamba Presents Significant Known Risks & Should Not Receive EPA Approval – Environmental Protection Network [environmentalprotectionnetwork.org]
- 14. Dicamba Technical Fact Sheet [npic.orst.edu]
- 15. Dicamba Fact Sheet [npic.orst.edu]
- 16. mdpi.com [mdpi.com]
- 17. The Weedkiller Dicamba Is Poisoning Wildlife Habitat. Will the EPA Finally Act? | Audubon [audubon.org]
- To cite this document: BenchChem. [comparative environmental impact assessment of 2,3,6-TBA and dicamba]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b165525#comparative-environmental-impact-assessment-of-2-3-6-tba-and-dicamba>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com